

An In-depth Technical Guide to the Isomers of Trimethylheptane

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Compound of Interest

Compound Name: *4-Ethyl-2,3,5-trimethylheptane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of trimethylheptane ($C_{10}H_{22}$), focusing on their physicochemical properties, experimental protocols for their synthesis and analysis, and their relevance in various scientific and industrial fields, including potential applications in drug development.

Introduction to Trimethylheptane Isomers

Trimethylheptane refers to a group of branched-chain alkanes with the molecular formula $C_{10}H_{22}$. These saturated hydrocarbons consist of a seven-carbon heptane backbone substituted with three methyl groups. The specific placement of these methyl groups gives rise to numerous structural isomers, each possessing unique physical and chemical properties. While often encountered in complex hydrocarbon mixtures such as gasoline and petroleum distillates, individual isomers serve as important reference standards in analytical chemistry. Furthermore, as highly branched, lipophilic molecules, their interactions with biological systems, such as cell membranes, are of increasing interest to researchers in materials science and drug delivery.

This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of trimethylheptane isomers.

Structural Isomers and Physicochemical Properties

There are 15 unique structural isomers of trimethylheptane. Their distinct branching patterns lead to significant variations in physical properties such as boiling point, density, and chromatographic retention times. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to less branched isomers.

The table below summarizes key physicochemical data for the known structural isomers of trimethylheptane.

IUPAC Name	CAS Number	Boiling Point (°C)	Density (g/cm³) @ 20°C	Refractive Index (n ²⁰ /D)	Kovats Retention Index (non-polar column)
2,2,3-Trimethylheptane	52896-92-1	158[1]	N/A	1.417	~914-932[2]
2,2,4-Trimethylheptane	14720-74-2	148.15[3]	0.7275[3]	N/A	~890
2,2,5-Trimethylheptane	20291-95-6	150.8[4]	0.724[4]	1.4078[4]	~878[5]
2,2,6-Trimethylheptane	1190-83-6	~148-150	0.726	1.408	~871
2,3,3-Trimethylheptane	52896-93-2	~163-165	0.761	1.425	~932[6]
2,3,4-Trimethylheptane	52896-95-4	~161-163	0.754	1.422	~933-934[7] [8]
2,3,5-Trimethylheptane	1069-53-0	~160[9]	0.750[9]	1.420	~913-921[10]
2,3,6-Trimethylheptane	4032-93-3	157.3[11]	0.730[11]	1.410[11]	~919[12]
2,4,4-Trimethylheptane	4032-92-2	~156-158	0.742	1.416	~916

2,4,5-						
Trimethylhept	20278-84-6	~154-156	0.738	1.414	~907	[6]
ane						
2,4,6-						
Trimethylhept	2613-61-8	147-149	[13]	0.721	1.406	~874-877
ane						
2,5,5-						
Trimethylhept	1189-99-7	150	[14]	0.733	[14]	1.412
ane						~892
3,3,4-						
Trimethylhept	20278-87-9	~164-166	0.764	1.427	~937-957	[15]
ane						
3,3,5-						
Trimethylhept	7154-80-5	~159-161	0.746	1.418	~908-913	
ane						
3,4,5-						
Trimethylhept	20278-89-1	162.5	[16]	0.752	[16]	1.421
ane						~945-947
						[17]

Note: "N/A" indicates that reliable experimental data was not found in the searched sources. Some values are estimated or represent a range from multiple sources.

Experimental Protocols

Synthesis of Branched Alkanes: Corey-House Reaction

The Corey-House synthesis is a versatile and robust method for creating unsymmetrical alkanes, making it well-suited for the targeted synthesis of specific trimethylheptane isomers. [10][18] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[19]

Protocol: Synthesis of 3,3,5-Trimethylheptane

This protocol describes a plausible route to synthesize 3,3,5-trimethylheptane as an example.

Step 1: Preparation of Lithium Di-tert-pentylcuprate (Gilman Reagent)

- Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
- Alkyllithium Formation: Place lithium metal (2.2 equivalents) in the flask with anhydrous diethyl ether as the solvent. Add 2-bromopentane (1.0 equivalent) dropwise via the dropping funnel while stirring. The reaction is exothermic and will initiate the formation of pentyllithium. Maintain a gentle reflux.
- Gilman Reagent Formation: In a separate flask under inert atmosphere, suspend copper(I) iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether at -10 °C. Slowly add the freshly prepared pentyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring. The formation of the Gilman reagent, lithium di-pentylcuprate, is indicated by a color change.

Step 2: Coupling Reaction

- Addition of Alkyl Halide: To the freshly prepared Gilman reagent at 0 °C, add a solution of 2-bromo-2-methylpropane (tert-butyl bromide, 1.0 equivalent) in anhydrous diethyl ether dropwise.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product via fractional distillation or column chromatography on silica gel (eluting with hexanes) to yield pure 3,3,5-trimethylheptane.

Caption: Workflow for the Corey-House synthesis of branched alkanes.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the separation and identification of volatile and semi-volatile hydrocarbon isomers.^[7] The similarity in boiling points and mass spectra among trimethylheptane isomers presents an analytical challenge, necessitating high-resolution capillary columns and carefully optimized methods.^[20]

Protocol: Isomer Separation and Identification

- Sample Preparation:
 - Prepare a mixed standard solution containing known trimethylheptane isomers at a concentration of ~10-100 µg/mL in a volatile solvent like hexane or pentane.
 - Prepare unknown samples by dissolving or diluting them in the same solvent to a similar concentration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be required.
 - Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Column: A non-polar capillary column is recommended for separating alkanes based on boiling point. A common choice is a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-

5ms, DB-5ms), 30–60 m length x 0.25 mm ID, 0.25 μ m film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Inlet: Split/splitless injector at 250 °C. Use a split ratio of 50:1 or higher for concentrated samples.
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase at 5 °C/min to 200 °C.
 - Hold: Hold at 200 °C for 5 minutes. (This program should be optimized based on the specific column and isomer mixture to achieve baseline separation.)
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
- Mass Analyzer: Quadrupole, temperature at 150 °C.
- Scan Range: m/z 40-200.

• Data Analysis:

- Identification: Identify individual isomers by comparing their retention times to those of the authenticated standards. Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST). Mass spectra of branched alkanes are characterized by preferential fragmentation at branch points, leading to a complex pattern of C_nH_{2n+1} fragments that can aid in structural elucidation.[\[20\]](#)
- Quantification: Generate a calibration curve for each isomer using the peak areas from the standard solutions. Quantify the amount of each isomer in the unknown samples by comparing their peak areas to the calibration curve.

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Caption: Workflow for the GC-MS analysis of trimethylheptane isomers.

Applications and Relevance to Drug Development

While direct therapeutic applications of trimethylheptane isomers are not established, their unique physicochemical properties make them relevant to several areas of interest for pharmaceutical and materials scientists.

Analytical Standards and Fuel Science

Highly purified isomers of branched alkanes are critical as reference standards for the petrochemical industry. They are used in Detailed Hydrocarbon Analysis (DHA) to characterize the composition of gasoline and other fuels. Their combustion properties, particularly their resistance to knocking (autoignition), are important for determining octane ratings. For instance, 2,3,4-trimethylheptane is noted for its high octane rating and use as a reference fuel.

[11]

Interaction with Lipid Bilayers and Drug Delivery

The most significant area of interest for drug development professionals lies in the behavior of branched alkanes as hydrophobic molecules and their interaction with lipid-based systems.

- **Membrane Fluidity and Stability:** Alkanes can partition into the hydrophobic core of lipid bilayers, the primary structure of cell membranes.[21] This intercalation can alter the physical properties of the membrane, including its fluidity, thickness, and phase transition temperature.[22] Shorter alkanes tend to occupy the center of the bilayer, increasing disorder, while longer alkanes may align with the lipid acyl chains, increasing order.[21] The complex, bulky structure of trimethylheptane isomers could induce localized changes in membrane packing and curvature, potentially influencing the function of membrane-bound proteins or altering permeability.
- **Component of Lipid Nanoparticles (LNPs):** The formulation of lipid-based drug delivery systems, such as LNPs for mRNA or siRNA delivery, requires a precise combination of lipids

to ensure stability and efficacy. While not a standard component, hydrophobic molecules like alkanes can be incorporated into the core of these nanoparticles. They can act as a solvent for highly lipophilic drugs, potentially increasing drug loading capacity and modulating the release profile. The study of how branched alkanes like trimethylheptane affect the internal structure and stability of such delivery systems could lead to novel formulation strategies.[23]

- Solvents for Hydrophobic Drugs: Due to their non-polar nature, trimethylheptane isomers are excellent solvents for other hydrophobic molecules. This property is potentially useful in the early stages of drug development for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) for in-vitro screening assays or in non-aqueous formulations.

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